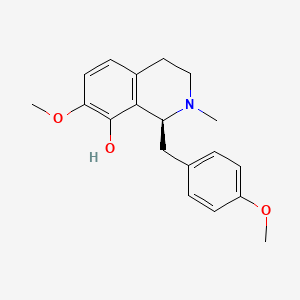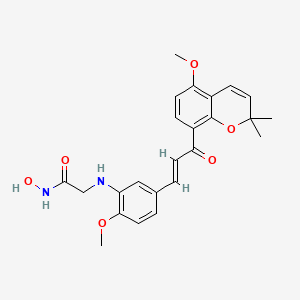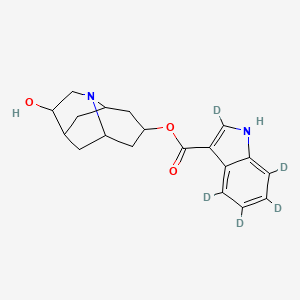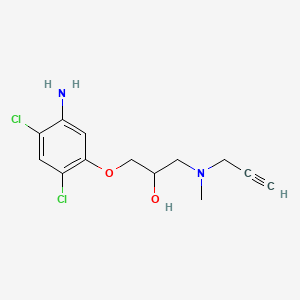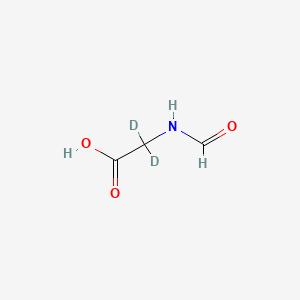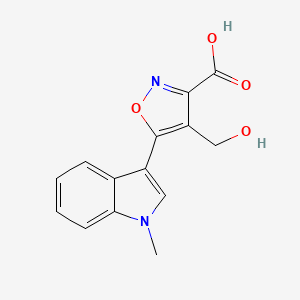
VE-Ptp-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VE-Ptp-IN-1 is a selective inhibitor of the vascular endothelial protein tyrosine phosphatase (VE-PTP). This compound is known for its weakly acidic properties and its role in regulating vascular homeostasis and angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VE-Ptp-IN-1 involves the use of various chemical reagents and conditions. The specific synthetic routes and reaction conditions are typically proprietary and detailed in scientific literature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production process would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
VE-Ptp-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .
Applications De Recherche Scientifique
VE-Ptp-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein tyrosine phosphatases.
Biology: Investigated for its role in regulating endothelial cell function and vascular homeostasis.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes-induced endothelial dysfunction and hypertension
Industry: Utilized in the development of new drugs and therapeutic agents targeting vascular diseases
Mécanisme D'action
VE-Ptp-IN-1 exerts its effects by inhibiting the activity of vascular endothelial protein tyrosine phosphatase. This inhibition leads to the activation of the Tie-2 receptor and the CD31/VE-cadherin/vascular endothelial growth factor receptor 2 complex. These pathways are involved in the regulation of endothelial nitric oxide synthase activity, which plays a crucial role in maintaining vascular homeostasis and reducing blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Razuprotafib: Inhibits vascular endothelial protein tyrosine phosphatase by binding to its intracellular catalytic domain, restoring Tie2 activation.
Uniqueness
VE-Ptp-IN-1 is unique due to its specific inhibitory activity on vascular endothelial protein tyrosine phosphatase and its weakly acidic properties. This makes it a valuable tool for studying the regulation of vascular homeostasis and angiogenesis .
Propriétés
Formule moléculaire |
C14H12N2O4 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-5-(1-methylindol-3-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c1-16-6-9(8-4-2-3-5-11(8)16)13-10(7-17)12(14(18)19)15-20-13/h2-6,17H,7H2,1H3,(H,18,19) |
Clé InChI |
JJKVKHLXSDXTKH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=C(C(=NO3)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


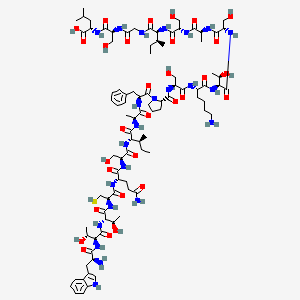
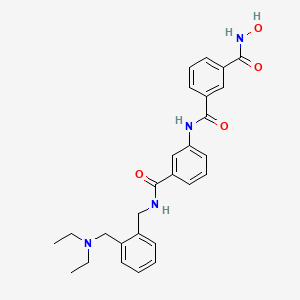
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
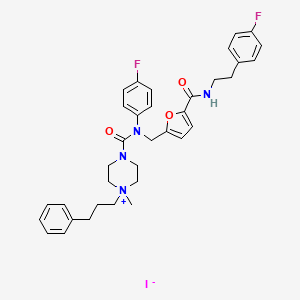
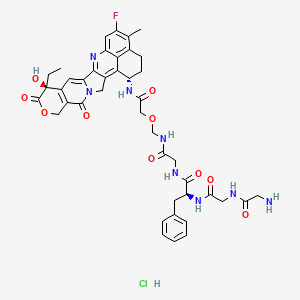
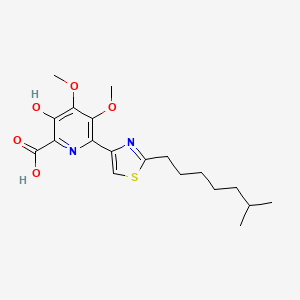
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
